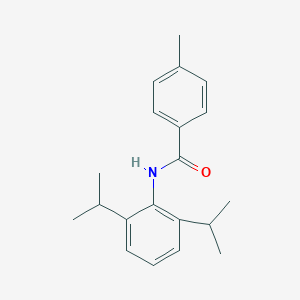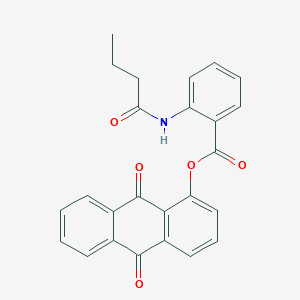
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate is an organic compound with the molecular formula C23H14O4 It is known for its unique structure, which includes an anthracene core with two ketone groups at the 9 and 10 positions, and a phenylacrylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate typically involves the esterification of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 3-phenylacrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to form quinones.
Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The phenylacrylate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-dihydroxy-9,10-dihydroanthracene derivatives.
Substitution: Various substituted phenylacrylate esters.
科学研究应用
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of (9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate is not fully understood. it is believed to interact with various molecular targets and pathways. The anthracene core can intercalate with DNA, potentially disrupting replication and transcription processes. The phenylacrylate ester group may also interact with cellular proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
- 9,10-Dioxo-9,10-dihydro-2-anthracenecarboxylic acid
- 9,10-Dioxo-9,10-dihydro-1-anthracenyl butanoate
Uniqueness
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate is unique due to its combination of an anthracene core with a phenylacrylate ester group. This structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C23H14O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H14O4/c24-20(14-13-15-7-2-1-3-8-15)27-19-12-6-11-18-21(19)23(26)17-10-5-4-9-16(17)22(18)25/h1-14H/b14-13+ |
InChI 键 |
DAPTWPCDLDOQEG-BUHFOSPRSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Ethyl 3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B311807.png)

![2-isopropyl-5-methylphenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B311811.png)




